molecular formula C17H16BrNO B1292430 2-Azetidinomethyl-4'-bromobenzophenone CAS No. 898754-71-7

2-Azetidinomethyl-4'-bromobenzophenone

Cat. No. B1292430
CAS RN: 898754-71-7
M. Wt: 330.2 g/mol
InChI Key: LNLAGRHPLVVVTB-UHFFFAOYSA-N
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Description

“2-Azetidinomethyl-4’-bromobenzophenone” is a chemical compound with the molecular formula C17H16BrNO .


Synthesis Analysis

While specific synthesis methods for “2-Azetidinomethyl-4’-bromobenzophenone” were not found, there are general methods for synthesizing 2-Azetidinones .


Molecular Structure Analysis

The molecular structure of “2-Azetidinomethyl-4’-bromobenzophenone” can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azetidinomethyl-4’-bromobenzophenone” can be found in various chemical databases .

Scientific Research Applications

Drug Synthesis

2-Azetidinomethyl-4’-bromobenzophenone: is a compound with potential applications in the synthesis of pharmaceutical drugs. Its structure allows for the creation of complex molecules that can be used in the development of new medications. For instance, its use in the synthesis of polysubstituted benzenes is crucial due to its ability to introduce multiple substituents in a controlled manner, which is essential for the creation of targeted therapeutic agents .

Material Science

In the field of material science, 2-Azetidinomethyl-4’-bromobenzophenone can contribute to the advancement of new materials. Its molecular structure could be key in developing polymers with specific characteristics, such as increased durability or enhanced electrical conductivity. This compound could play a role in creating materials for use in high-stress environments or in the electronics industry.

Safety and Hazards

Specific safety and hazard information for “2-Azetidinomethyl-4’-bromobenzophenone” was not found in the search results. General safety data sheets for similar compounds suggest that they may cause skin and eye irritation .

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLAGRHPLVVVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643701
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-4'-bromobenzophenone

CAS RN

898754-71-7
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](4-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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